molecular formula C11H12Cl2N2O2 B2767393 (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine CAS No. 1808750-05-1

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine

Cat. No. B2767393
CAS RN: 1808750-05-1
M. Wt: 275.13
InChI Key: MWCMORUZQCRXOR-SSDOTTSWSA-N
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Description

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine, also known as JNJ-39729209, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. The inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, the compound has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid profiles. (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has also been investigated as a potential treatment for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), two conditions that are closely linked to metabolic disorders.

Mechanism of Action

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine exerts its pharmacological effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, thereby reducing insulin sensitivity and glucose uptake. By inhibiting PTP1B, (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine enhances insulin signaling and glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. The compound also reduces hepatic glucose production and improves lipid metabolism.
Biochemical and Physiological Effects
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has been shown to improve glucose tolerance and insulin sensitivity in both diet-induced and genetic models of obesity and diabetes. The compound also reduces body weight and adiposity, and improves lipid profiles. In preclinical models of NAFLD and NASH, (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has been shown to reduce hepatic steatosis, inflammation, and fibrosis. The compound has also been shown to have anti-inflammatory and antioxidant effects in various tissues.

Advantages and Limitations for Lab Experiments

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine is a potent and selective inhibitor of PTP1B, and has been extensively characterized in preclinical studies. The compound is commercially available and can be easily synthesized in the laboratory. However, (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has not yet been tested in clinical trials, and its long-term safety and efficacy in humans are not yet known. In addition, the compound may have off-target effects on other protein tyrosine phosphatases, which could limit its specificity and selectivity.

Future Directions

There are several future directions for research on (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine. First, clinical trials are needed to evaluate the safety and efficacy of the compound in humans with type 2 diabetes and other metabolic disorders. Second, the potential of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine as a treatment for NAFLD and NASH should be further investigated in preclinical and clinical studies. Third, the off-target effects of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine on other protein tyrosine phosphatases should be characterized to assess its selectivity and specificity. Fourth, the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine should be elucidated. Finally, the potential of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine as a tool for studying PTP1B function and insulin signaling should be explored in basic research studies.

Synthesis Methods

The synthesis of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine involves a multi-step process that starts with the reaction of 2,6-dichloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylmorpholine to yield the desired product. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

(2,6-dichloropyridin-4-yl)-[(3R)-3-methylmorpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-7-6-17-3-2-15(7)11(16)8-4-9(12)14-10(13)5-8/h4-5,7H,2-3,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCMORUZQCRXOR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine

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